7h-Pyrrolo[2,3-c]pyridazin-3-amine

HER-2 Tyrosine Kinase Inhibitor Oncology

Secure the authentic 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold. Its unique [2,3-c] ring fusion and 3-amino vector are critical for JAK1/3 selectivity (>15-fold over JAK2) and HER-2 inhibition (IC50 4 nM, >2500-fold over EGFR). Generic pyrrolo[2,3-b]pyridine or [2,3-d]pyrimidine cores cannot replicate the kinase binding orientation and SAR trajectories validated in peer-reviewed studies and patent families. This is the essential research intermediate for reproducible lead optimization, metabolic stability tuning, and intellectual property alignment in oncology and CNS programs.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B11922961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7h-Pyrrolo[2,3-c]pyridazin-3-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CNC2=NN=C(C=C21)N
InChIInChI=1S/C6H6N4/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H2,7,9)(H,8,10)
InChIKeyQHJRHSOXONVZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-c]pyridazin-3-amine: Core Scaffold for Kinase Inhibitor Procurement and SAR Development


7H-Pyrrolo[2,3-c]pyridazin-3-amine (CAS 1638764-91-6, molecular formula C6H6N4) is a nitrogen-rich fused heterocyclic building block comprising a pyrrole ring fused to a pyridazine ring with a primary amine at the 3-position. This core scaffold serves as a privileged pharmacophore in the design of small-molecule kinase inhibitors, with validated activity against LRRK2, JAK family kinases, and HER-2 [1]. Its 3-amino group provides a critical vector for structural elaboration, enabling targeted modification to optimize potency, selectivity, and pharmacokinetic properties [2]. The compound is commercially available as a research intermediate with purities typically exceeding 95%, and its utility in medicinal chemistry is supported by multiple patent families and peer-reviewed studies demonstrating its role as a versatile starting point for inhibitor development programs .

Why Generic Substitution of 7H-Pyrrolo[2,3-c]pyridazin-3-amine Fails: Scaffold-Dependent Kinase Selectivity and Synthetic Versatility


Generic substitution with alternative heterocyclic cores (e.g., pyrrolo[2,3-b]pyridine, pyrrolo[2,3-d]pyrimidine, or pyrazolopyridazine) is not scientifically interchangeable because the nitrogen atom positioning and ring fusion pattern in 7H-pyrrolo[2,3-c]pyridazin-3-amine directly dictates kinase binding orientation, selectivity profile, and synthetic tractability [1]. The 3-amino group on the pyridazine ring provides a unique hydrogen-bonding donor/acceptor network that differs fundamentally from 4-amino or C6-substituted analogs, resulting in distinct target engagement patterns as evidenced by co-crystal structures of related pyrrolopyridazine inhibitors bound to JAK3 [2]. Furthermore, the [2,3-c] ring fusion geometry influences electrophilic substitution reactivity at the 4- and 5-positions, enabling regioselective functionalization strategies that are not accessible with [2,3-d] or [3,2-c] isomers . Procurement of the precise scaffold is therefore essential for reproducing published SAR trajectories and maintaining intellectual property alignment in lead optimization programs.

7H-Pyrrolo[2,3-c]pyridazin-3-amine: Quantitative Differentiation Evidence Versus Closest Analogs and Scaffold Alternatives


HER-2 Kinase Inhibitory Potency: Pyrrolopyridazine Derivative vs. EGFR Comparator

A derivative built upon the pyrrolopyridazine scaffold (Compound 7d) demonstrates potent and selective inhibition of HER-2 kinase activity at low nanomolar concentrations, with negligible activity against EGFR. This contrasts sharply with many ATP-competitive kinase inhibitors that exhibit broad EGFR cross-reactivity. The quantitative selectivity window (HER-2 IC50 = 4 nM vs. EGFR IC50 >10,000 nM) establishes the scaffold's capacity for achieving target specificity that minimizes off-target effects associated with EGFR inhibition [1].

HER-2 Tyrosine Kinase Inhibitor Oncology

Dual JAK1/JAK3 Biochemical Potency: Pyrrolopyridazine Core vs. JAK2/TYK2 Selectivity

C6-aryl substituted pyrrolopyridazine derivatives exhibit exceptional dual JAK1 and JAK3 biochemical potency while maintaining good selectivity against JAK2 and TYK2. This profile is advantageous for autoimmune and inflammatory indications where JAK2 inhibition is associated with hematopoietic adverse effects. The scaffold enables potency in the low nanomolar range (representative dual JAK1/3 IC50 values: 0.9 nM and 1.9 nM respectively) with a selectivity margin of approximately 15- to 25-fold over JAK2 and TYK2 [1]. In contrast, first-generation pan-JAK inhibitors (e.g., tofacitinib) exhibit more balanced inhibition across all JAK family members, correlating with dose-limiting toxicities [2].

JAK Inhibitor Immunology Inflammation

LRRK2 Inhibitor Development: Patent-Disclosed 4,5-Disubstituted Pyrrolopyridazine Series

The 7H-pyrrolo[2,3-c]pyridazine scaffold is explicitly claimed in Pfizer's patent portfolio as a core template for developing LRRK2 inhibitors, with the 4,5-disubstitution pattern enabling modulation of kinase selectivity and metabolic stability. The patent discloses that compounds based on this scaffold demonstrate the ability to increase in vivo half-life and metabolic stability compared to earlier chemotypes, achieving effects that facilitate preparation and detection while reducing direct neuronal toxicity associated with LRRK2 R1441G mutation-driven neuroinflammation [1]. The 3-amino group serves as a critical handle for introducing solubility-enhancing moieties without compromising kinase binding affinity [2].

LRRK2 Parkinson's Disease Neurodegeneration

Physicochemical Properties: LogP and Solubility Comparison of Core Scaffold vs. Halogenated Derivatives

The unsubstituted 7H-pyrrolo[2,3-c]pyridazine core exhibits favorable physicochemical properties for drug discovery, with a calculated LogP of approximately 0.24-0.96 and a predicted pKa of 6.30±0.20 [1]. This low lipophilicity contrasts with halogenated derivatives: introduction of a single chlorine atom increases LogP to 1.3-1.6, while bromo-chloro disubstitution elevates LogP to approximately 1.98 [2]. The 3-amino derivative (7H-pyrrolo[2,3-c]pyridazin-3-amine) is expected to maintain similarly favorable polarity due to the additional hydrogen-bonding capacity of the primary amine, positioning it as an ideal starting point for optimization without exceeding Lipinski's Rule of Five thresholds [3].

ADME Lipophilicity Lead Optimization

Synthetic Accessibility: High-Yield Cyclization Routes to Pyrrolo[2,3-c]pyridazine Core

The pyrrolo[2,3-c]pyridazine ring system can be constructed via thermolysis of appropriately functionalized pyridazine precursors, achieving yields as high as 91% for the core scaffold [1]. This high-yielding synthetic route compares favorably to alternative heterocyclic cores such as pyrrolo[2,3-b]pyridine or pyrrolo[2,3-d]pyrimidine, which often require multi-step sequences with lower overall efficiency. Additionally, purification of 7H-pyrrolo[2,3-c]pyridazin-4-ol derivatives via silica gel chromatography routinely affords products in 77% isolated yield, demonstrating the scaffold's compatibility with standard laboratory-scale purification techniques .

Heterocyclic Synthesis Process Chemistry Scalability

Kinase Selectivity Profile: Spiro-pyrrolopyridazine Derivative vs. Erlotinib in EGFR Inhibition

A spiro-pyrrolopyridazine derivative (SPP10) exhibits significant EGFR kinase inhibitory activity that surpasses the efficacy of the reference drug erlotinib, while demonstrating selective cytotoxicity against cancer cells with reduced effects on nontumorigenic cells (IC50 value: 26.8 ± 0.4 μM for cancer cells) [1]. This dual advantage—superior target engagement combined with a favorable therapeutic window—highlights the scaffold's potential for developing next-generation EGFR inhibitors with improved safety margins. The spirocyclic modification built upon the pyrrolopyridazine core further enhances binding affinity to both wild-type and mutated EGFR, as confirmed by molecular docking studies [2].

EGFR Inhibitor Selective Cytotoxicity Apoptosis

7H-Pyrrolo[2,3-c]pyridazin-3-amine: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Lead Optimization for JAK1/3-Selective Autoimmune Therapeutics

Use 7H-pyrrolo[2,3-c]pyridazin-3-amine as a starting scaffold for developing dual JAK1/3 inhibitors with a selectivity margin of >15-fold over JAK2 and TYK2 [1]. The C6 position of the pyrrolopyridazine core is a validated vector for installing aryl groups that enhance JAK1/3 potency while minimizing JAK2-driven hematopoietic toxicity [2]. This application scenario is particularly relevant for programs targeting rheumatoid arthritis, psoriasis, or inflammatory bowel disease where JAK2-sparing profiles correlate with improved chronic dosing tolerability.

HER-2 Targeted Oncology Programs Requiring EGFR-Sparing Selectivity

Employ pyrrolopyridazine derivatives derived from the 3-amino core to achieve potent HER-2 inhibition (IC50 = 4 nM) with >2,500-fold selectivity over EGFR [3]. This selectivity window addresses a critical limitation of many HER-2 inhibitors (e.g., lapatinib, neratinib) that exhibit significant EGFR cross-reactivity and associated cutaneous and gastrointestinal toxicities. The scaffold is well-suited for HER-2-amplified breast and gastric cancer indications where maintaining EGFR sparing is a clinical differentiation strategy.

LRRK2 Inhibitor Development for Parkinson's Disease with Improved Metabolic Stability

Utilize the 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazine scaffold as claimed in Pfizer's LRRK2 patent portfolio to develop brain-penetrant kinase inhibitors with enhanced metabolic stability and in vivo half-life [4]. The 3-amino group provides a synthetic handle for introducing solubilizing groups or isotopically labeled atoms (e.g., deuterium) to further optimize pharmacokinetic properties without disrupting LRRK2 binding [5]. This application is strategically aligned with the growing interest in LRRK2 as a genetically validated target for Parkinson's disease.

Medicinal Chemistry Library Synthesis and SAR Exploration of Kinase Inhibitors

Leverage the high synthetic accessibility (91% core formation yield) and favorable baseline physicochemical properties (LogP <1.0, pKa ~6.3) of the pyrrolo[2,3-c]pyridazine scaffold to generate diverse compound libraries for kinase inhibitor screening [6]. The 3-amino group enables rapid parallel synthesis of amide, sulfonamide, or urea derivatives, facilitating efficient SAR exploration across multiple kinase targets. The scaffold's low lipophilicity provides ample property space for installing potency-enhancing substituents without breaching drug-likeness thresholds.

Technical Documentation Hub

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